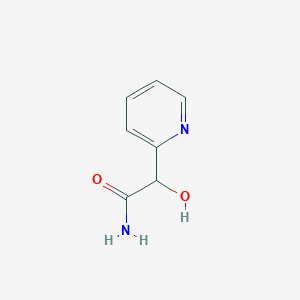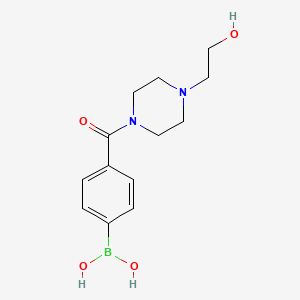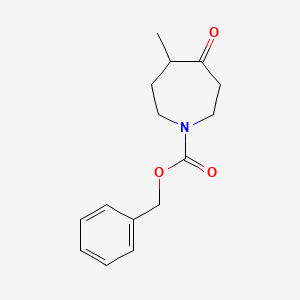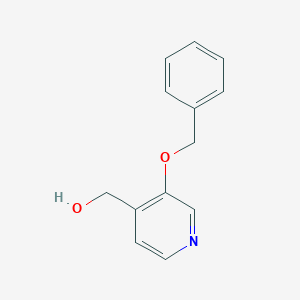
(3-(Benzyloxy)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzyloxy)pyridin-4-yl)methanol: is an organic compound with a molecular structure that includes a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxypyridine and benzyl bromide.
Reaction Conditions: The reaction between 4-hydroxypyridine and benzyl bromide is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy group.
Methanol Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(3-(Benzyloxy)pyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(3-(Benzyloxy)pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(Benzyloxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications.
相似化合物的比较
Similar Compounds
(3-Benzyloxy-2,5-dimethyl-pyridin-4-yl)-methanol: A similar compound with additional methyl groups at the 2 and 5 positions.
4-(Benzyloxy)pyridine: Lacks the methanol group but has a similar benzyloxy substitution.
Uniqueness
(3-(Benzyloxy)pyridin-4-yl)methanol is unique due to the presence of both the benzyloxy and methanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(3-phenylmethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-14-8-13(12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |
InChI 键 |
IVTAGBDSDLUFMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


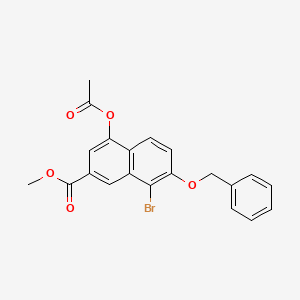
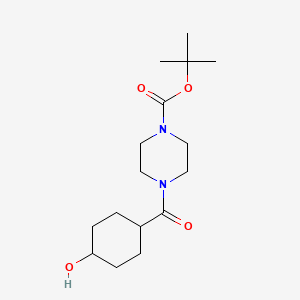
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
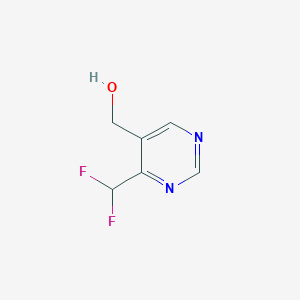

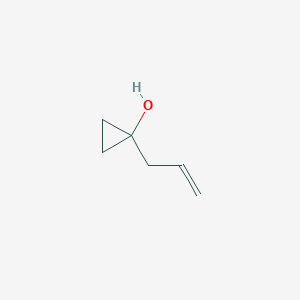

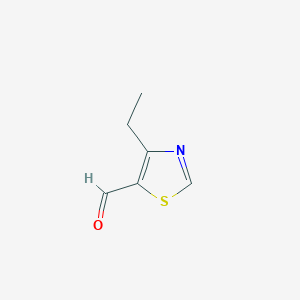

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
